molecular formula C18H16N4S4 B12672552 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole CAS No. 93963-17-8

2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole

Cat. No.: B12672552
CAS No.: 93963-17-8
M. Wt: 416.6 g/mol
InChI Key: ZPRKIYGGPADCPK-UHFFFAOYSA-N
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Description

2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole is a complex organic compound with the molecular formula C18H16N4S4. It is known for its unique structure, which includes a piperazine ring linked to two benzothiazole groups through sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole typically involves the reaction of piperazine with benzothiazole derivatives in the presence of sulfur. One common method includes the use of 2-mercaptobenzothiazole and piperazine in a solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then react with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole
  • Piperazine, 1,4-bis [2- [ (2,4-dimethylphenyl)thio]phenyl]
  • 2,2’-[1,4-Piperazinediylbis(thio)]bisbenzothiazole

Uniqueness

2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole stands out due to its dual benzothiazole groups linked through a piperazine ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

93963-17-8

Molecular Formula

C18H16N4S4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanyl)piperazin-1-yl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C18H16N4S4/c1-3-7-15-13(5-1)19-17(23-15)25-21-9-11-22(12-10-21)26-18-20-14-6-2-4-8-16(14)24-18/h1-8H,9-12H2

InChI Key

ZPRKIYGGPADCPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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